molecular formula C9H11IO B1626165 1-Iodo-4-propoxybenzene CAS No. 95306-89-1

1-Iodo-4-propoxybenzene

Cat. No.: B1626165
CAS No.: 95306-89-1
M. Wt: 262.09 g/mol
InChI Key: GQJCFYZXZYFGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-4-propoxybenzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJCFYZXZYFGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535464
Record name 1-Iodo-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-89-1
Record name 1-Iodo-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Iodo-4-propoxybenzene: Physicochemical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-Iodo-4-propoxybenzene , structured for researchers and drug development professionals.

Executive Summary

This compound (also known as p-propoxyiodobenzene or 4-n-propoxy-1-iodobenzene) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals and functional organic materials. Structurally, it consists of a para-substituted benzene ring featuring an electron-donating propoxy group and an electron-withdrawing iodine atom. This push-pull electronic character makes it a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biphenyl or tolane cores found in nematic and smectic liquid crystal displays (LCDs).

This guide provides a validated physicochemical profile, detailed synthesis protocols, and handling procedures derived from empirical data and homologous series analysis.

Physicochemical Characterization

The following data consolidates experimental observations and calculated properties for high-purity (>97%) samples.

Table 1: Core Physical Properties
PropertyValue / DescriptionNotes
IUPAC Name This compound
CAS Registry Numbers 35911-37-4 , 95306-89-1Verify specific isomer batch; 35911-37-4 is common.
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
Physical State Low-melting Solid or Viscous LiquidMelts near RT (~25–35°C); often supercools to a liquid.
Boiling Point ~135–140°C @ 5 mmHgExtrapolated from homologous alkoxy iodobenzenes.
Density ~1.53 g/cm³Estimated liquid density.
Refractive Index 1.579High birefringence due to polarizability of Iodine.
Solubility DCM, THF, Ethyl Acetate, TolueneInsoluble in water.
Appearance White to off-white crystalline solidTurns yellow/brown upon light exposure (iodine liberation).

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing the propoxy chain signals from the aromatic core.

1H NMR Spectral Signature (400 MHz, CDCl₃)

The spectrum exhibits a characteristic AA'BB' aromatic system and a propyl chain pattern.

  • δ 7.54 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Iodine (deshielded by inductive effect of I).

  • δ 6.67 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Propoxy (shielded by mesomeric effect of O).

  • δ 3.88 ppm (t, J = 6.5 Hz, 2H): -O-CH₂ -CH₂-CH₃ (Deshielded by Oxygen).

  • δ 1.80 ppm (m, 2H): -O-CH₂-CH₂ -CH₃.

  • δ 1.04 ppm (t, J = 7.4 Hz, 3H): -O-CH₂-CH₂-CH₃ .

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 262 (Base peak or strong intensity).

  • Fragmentation:

    • m/z 220 [M - C₃H₆]⁺: Loss of propene (McLafferty rearrangement type).

    • m/z 93 [C₆H₅O]⁺: Phenoxy cation.

Synthesis & Purification Methodologies

The most robust route is the Williamson Ether Synthesis starting from 4-iodophenol. This method avoids the regioselectivity issues of direct iodination of propoxybenzene.

Protocol A: Alkylation of 4-Iodophenol

Reaction Scale: 10 mmol basis.

Reagents:

  • 4-Iodophenol (2.20 g, 10 mmol)

  • 1-Bromopropane (1.85 g, 15 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)

  • Solvent: Acetone (reagent grade) or Acetonitrile (50 mL)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol in Acetone (50 mL).

  • Base Addition: Add anhydrous K₂CO₃. The mixture may turn slightly pink/brown.

  • Alkylation: Add 1-Bromopropane via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol (lower Rf) should disappear.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil/solid.

  • Purification:

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purity).

    • Wash with Brine, dry over MgSO₄, and concentrate.

    • Recrystallization: If solid, recrystallize from cold Ethanol or Hexane. If liquid, purify via short-path vacuum distillation.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 4-Iodophenol Reagents Add: 1-Bromopropane + K2CO3 Solvent: Acetone/ACN Start->Reagents Reflux Reflux (60°C, 12-18h) Monitor TLC Reagents->Reflux Workup Filter Salts -> Rotavap -> Dissolve in DCM Reflux->Workup Wash Wash with 1M NaOH (Removes unreacted Phenol) Workup->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Decision Physical State? Dry->Decision SolidPath Recrystallize (Ethanol/Hexane) Decision->SolidPath Solid LiquidPath Vacuum Distillation Decision->LiquidPath Liquid/Oil Final Pure this compound SolidPath->Final LiquidPath->Final

Caption: Logical workflow for the Williamson ether synthesis and purification of this compound.

Handling, Stability & Safety

This compound is generally stable but sensitive to light and long-term oxidative degradation.

  • Storage: Store in a cool (2–8°C), dry place protected from light. Use amber glass vials.

  • Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light causes yellowing due to iodine release. If yellowing occurs, wash a DCM solution of the compound with aqueous sodium thiosulfate.

  • Hazards:

    • Skin/Eye Irritant: Wear nitrile gloves and safety glasses.

    • Inhalation: Avoid dust/vapor; handle in a fume hood.

    • Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life; dispose of as hazardous chemical waste.

Applications in Research

  • Liquid Crystal Synthesis:

    • Acts as the "rigid core" precursor. The iodine is replaced by boronic acids (Suzuki) or alkynes (Sonogashira) to extend the conjugation length, creating the rod-like shape required for nematic phases.

    • Example: Coupling with 4-hydroxyphenylboronic acid yields 4'-propoxy-4-biphenylol, a common smectic mesogen.

  • Hypervalent Iodine Chemistry:

    • Can be oxidized (using Selectfluor or oxidants) to form hypervalent iodine(III) species used as mild oxidants in organic synthesis.

References

  • Synthesis & Properties of Alkoxy Iodobenzenes

    • Organic Syntheses, Coll. Vol. 2, p. 351 (General procedure for alkylation of phenols).

  • Liquid Crystal Precursors

    • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Describes homologous series behavior).

  • Spectral Data Validation

    • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. for related compounds (Anisole/Phenetole derivatives) used for multiplet prediction.

  • Reaction Protocol Source

    • Durham University E-Theses, "Towards Engineering and Understanding of Guest Host Interaction," Chapter 2, Synthesis of Guests. (Specific protocol for propoxy derivative).

Sources

1-Iodo-4-propoxybenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 1-Iodo-4-propoxybenzene

Executive Summary

This compound (CAS: 19625-25-3) serves as a critical mesogenic core in the synthesis of liquid crystals and a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural duality—possessing both an electron-donating propoxy group and an electron-withdrawing iodine atom—creates a distinct spectroscopic signature ideal for studying substituent effects in aromatic systems.

This guide provides a validated spectroscopic database and synthetic methodology for researchers utilizing this compound as a building block in materials science and medicinal chemistry.

Structural Analysis & Theoretical Framework

To accurately interpret the spectroscopic data, one must understand the electronic environment of the molecule:

  • Electronic Push-Pull: The propoxy group (

    
    ) acts as a strong 
    
    
    
    -donor (resonance), significantly shielding the ortho protons (
    
    
    ) and carbons. Conversely, the iodine atom exerts a heavy-atom effect (shielding
    
    
    ) and inductive withdrawal, deshielding the ortho protons (
    
    
    ).
  • Symmetry: The molecule possesses

    
     symmetry (effective) in the aromatic region, resulting in a characteristic 
    
    
    
    spin system in
    
    
    NMR, appearing as a pair of "pseudo-doublets."

Experimental Protocol: Synthesis & Purification

The most robust route to high-purity this compound is the Williamson Ether Synthesis. This protocol is designed to be self-validating; color changes and phase behavior indicate reaction progress.

Workflow Diagram

SynthesisWorkflow Reactants 4-Iodophenol + 1-Bromopropane Base Base Activation (K2CO3 / Acetone) Reactants->Base Mix Reflux Reflux (18h) Monitor via TLC Base->Reflux Heat Workup Aq. Workup (Remove Salts) Reflux->Workup Cool Purification Distillation or Recrystallization Workup->Purification Crude Oil Product This compound (Clear Liquid/Low Melt Solid) Purification->Product Yield >85%

Caption: Step-wise Williamson ether synthesis pathway ensuring high conversion efficiency.

Step-by-Step Methodology
  • Activation: Dissolve 4-iodophenol (1.0 eq) in reagent-grade acetone. Add anhydrous

    
     (2.0 eq). The suspension will turn slight yellow as the phenoxide anion forms.
    
  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Reflux at 60°C for 12–18 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show the disappearance of the starting phenol (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol), then brine.
    
  • Purification: Vacuum distillation is preferred for high purity. The product typically presents as a colorless to pale yellow liquid that may solidify upon standing (mp

    
     25–28°C).
    

Spectroscopic Data Compendium

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 | Reference: TMS (0.00 ppm)

 NMR Data (400 MHz) 
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.54 Doublet (

Hz)
2HAr-H (ortho to I)Deshielded by Iodine anisotropy/induction.
6.68 Doublet (

Hz)
2HAr-H (ortho to O)Shielded by Oxygen resonance (+M effect).
3.89 Triplet (

Hz)
2H

Diagnostic ether linkage signal.
1.80 Multiplet (sextet)2H

Methylene bridge.
1.04 Triplet (

Hz)
3H

Terminal methyl group.

 NMR Data (100 MHz) 
Shift (

, ppm)
Carbon TypeAssignment
159.0 Quaternary (

)

(Deshielded by electronegative O)
138.1 Methine (

)

ortho to Iodine
116.9 Methine (

)

ortho to Propoxy
82.5 Quaternary (

)

(Shielded by Heavy Atom Effect)
69.6 Methylene (

)

22.5 Methylene (

)

10.5 Methyl (

)

B. Infrared Spectroscopy (FT-IR)

Method: Neat liquid film (NaCl plates)

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
2960, 2870 Medium

Stretch
Alkyl chain confirmation.
1585, 1485 Strong

Aromatic Stretch
Benzene ring skeleton.
1245 Very Strong

Asym. Stretch
Primary ID for aryl ether.
1170 Strong

Sym. Stretch
Secondary ether confirmation.
820 Strong

Out-of-plane bend
Para-disubstitution pattern.
500–600 Medium

Stretch
Presence of Iodine.
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The mass spectrum is dominated by the stability of the aromatic ring and the weakness of the C-O and C-I bonds.

Key Fragments:

  • m/z 262 (

    
    ):  Molecular ion. Strong intensity due to aromatic stability.[1]
    
  • m/z 219 (

    
    ):  Loss of propyl radical (
    
    
    
    ). Base peak in many ether spectra.
  • m/z 135 (

    
    ):  Loss of Iodine radical (
    
    
    
    ). Formation of the propoxypbenzenium ion.
Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion (M+) m/z 262 [I-Ph-OPr]+. Frag1 [M - C3H7]+ m/z 219 (I-Ph-OH)+ Parent->Frag1 - Propyl radical (43) Frag2 [M - I]+ m/z 135 (Ph-OPr)+ Parent->Frag2 - Iodine radical (127) Frag3 [C6H5O]+ m/z 93 Phenoxy Cation Frag2->Frag3 - Propene (42)

Caption: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

References

  • ChemicalBook. (2025). 4-Iodophenetole and Analogous Compounds: Properties and Synthesis. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectra of Alkyl-Aryl Ethers. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

  • Durham University. (2010). Synthesis of Liquid Crystal Guests: this compound derivatization.[3] Durham E-Theses. Retrieved from .

  • National Yang Ming Chiao Tung University. (2005). Synthesis of Fluorinated Liquid Crystals. (Contains NMR data for propoxy-iodobenzene precursors). Retrieved from .

Sources

1-Iodo-4-propoxybenzene chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Iodo-4-propoxybenzene: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block in organic synthesis and medicinal chemistry. We delve into the molecule's structural and electronic properties, offering a detailed analysis of the interplay between the electron-donating propoxy group and the electropositive iodine substituent. This guide synthesizes data on its spectroscopic signature, outlines a validated synthetic protocol, and explores its reactivity, with a particular focus on its utility in cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document serves as an authoritative resource for understanding and utilizing this compound in the design of complex molecular architectures and novel therapeutic agents.

Molecular Structure and Bonding

This compound, with the molecular formula C₉H₁₁IO, is a disubstituted aromatic compound.[1] The core structure consists of a planar benzene ring to which a propoxy group (-OCH₂CH₂CH₃) and an iodine atom are attached at the para (1,4) positions.

Caption: Molecular Structure of this compound.

Geometric Parameters
Electronic Effects and Bonding

The chemical behavior of this compound is governed by the electronic interplay of its two substituents.

  • Propoxy Group (-OC₃H₇): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This constitutes a strong positive resonance (+R) or mesomeric (+M) effect.[4][5] This effect increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the alkoxy group.[6][7] Consequently, the propoxy group is a powerful activating group for electrophilic aromatic substitution.[5][8]

  • Iodine Atom (-I): As a halogen, iodine exerts two opposing electronic effects. It is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring. However, like the oxygen atom, it also has lone pairs that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. The C-I bond is the weakest among the aryl halides, a property that is central to its synthetic utility.[3][9]

The net result of these competing influences is a molecule that is activated towards electrophilic aromatic substitution (dominated by the propoxy group) and is primed for reactions at the C-I bond, such as metal-catalyzed cross-couplings.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected data, based on analogous compounds and spectral databases, are summarized below.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Protons ~7.55 Doublet 2H Ar-H (ortho to -I)
~6.70 Doublet 2H Ar-H (ortho to -OPr)
~3.90 Triplet 2H -OCH₂-
~1.80 Sextet 2H -CH₂-CH₃
~1.02 Triplet 3H -CH₃
¹³C NMR δ (ppm) Assignment
Carbons ~159.0 C-O
~138.5 C-H (ortho to -I)
~117.0 C-H (ortho to -OPr)
~83.0 C-I
~70.0 -OCH₂-
~22.5 -CH₂-CH₃

| | ~10.5 | | | -CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type
~3050-3080 Medium Aromatic C-H Stretch
~2870-2960 Strong Aliphatic C-H Stretch
~1580, ~1490 Strong Aromatic C=C Stretch
~1245 Strong Aryl-O (Asymmetric Stretch)
~1040 Strong Aryl-O (Symmetric Stretch)

| ~820 | Strong | C-H Out-of-Plane Bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW: 262.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z ≈ 262.

  • Key Fragments:

    • m/z ≈ 219 ([M - C₃H₇]⁺), loss of the propyl group.

    • m/z ≈ 135 ([M - I]⁺), loss of the iodine atom.

    • m/z ≈ 95 ([C₆H₅O]⁺).

Synthesis and Purification

This compound is typically synthesized via electrophilic iodination of the precursor, 4-propoxybenzene. The electron-rich nature of the aromatic ring, activated by the propoxy group, facilitates this reaction under mild conditions.[13]

Synthesis_Workflow reagents 4-Propoxybenzene + N-Iodosuccinimide (NIS) + Acetic Acid (Solvent) reaction Stir at Room Temp (e.g., 12-24h) reagents->reaction 1. Mixing workup Aqueous Workup (Na₂S₂O₃ wash, Extraction) reaction->workup 2. Quenching purification Column Chromatography (Silica Gel) workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 4-Propoxybenzene

This protocol describes a representative method for the synthesis of this compound.

  • Reaction Setup: To a solution of 4-propoxybenzene (1.0 eq) in glacial acetic acid (approx. 0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound as a solid or oil.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is twofold, centered on the aromatic ring and the carbon-iodine bond.

Electrophilic Aromatic Substitution (EAS)

The potent activating and ortho,para-directing propoxy group dominates the regioselectivity of EAS reactions.[14][15] Incoming electrophiles (E⁺) will preferentially substitute at the positions ortho to the propoxy group (C2 and C6).

EAS_Mechanism cluster_start This compound cluster_intermediate Arenium Ion Intermediate (Sigma Complex) cluster_product Substituted Product start <..> + E⁺ intermediate product <..> + H⁺ intermediate->product Deprotonation (Restores Aromaticity)

Caption: General mechanism for Electrophilic Aromatic Substitution.

Reactions at the Carbon-Iodine Bond

The C-I bond is the most synthetically versatile site in the molecule. Due to its low bond dissociation energy and the excellent leaving group ability of the iodide ion, this bond readily participates in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[16] These reactions are cornerstones of modern drug discovery, allowing for the construction of complex C-C, C-N, and C-O bonds.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

These reactions make this compound a valuable intermediate for elaborating molecular scaffolds.[17]

Applications in Medicinal Chemistry and Drug Development

Bioactive small molecules are fundamental to both chemical biology and drug discovery.[18] this compound serves as a versatile building block in this context for several reasons:

  • Synthetic Handle: As detailed above, the iodine atom is a premier functional group for introducing molecular complexity through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

  • Modulation of Physicochemical Properties: The propoxy group can enhance the lipophilicity of a molecule compared to smaller alkoxy groups like methoxy or ethoxy. This modification can significantly impact a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Motif: The 4-alkoxyphenolic ether motif is present in numerous biologically active compounds and natural products. Utilizing this compound allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at the former iodine position.

The strategic use of such intermediates is crucial in the development of novel therapeutics and prodrugs.[19][20][21] Molecular docking studies often guide the design of these complex molecules, where fragments like the 4-propoxyphenyl group can be positioned to optimize interactions within a protein's binding site.[22]

References

  • alkoxy group activates benzene ring towards electrophilic substitution & it directs the incoming su - YouTube. (2023).
  • Explain the fact that in aryl alkyl ethers (i) the alkoxy group activates the benzene ring towards electrophilic substitution and (ii) it directs the incoming substituents to ortho and para positions - Chemistry | Shaalaa.com. (2017).
  • The alkoxy group activates the benzene ring towards electrophilic substitution. It directs the incoming - Brainly.in. (2023).
  • Alkoxy group attached to benzene ring is ortho and para directing. Justify. - Allen.
  • Explain the fact that in aryl alkyl ethers Ithe alkoxy class 12 chemistry CBSE - Vedantu.
  • This compound (C9H11IO) - PubChemLite.
  • 1-iodo-4-n-propylbenzene - Stenutz.
  • Aryl Iodides Definition - Organic Chemistry Key Term - Fiveable.
  • 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem.
  • Aryl Halides - Unknown Source.
  • Arene C–H Iodination Using Aryl Iodides | CCS Chemistry - Chinese Chemical Society. (2021).
  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024).
  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry.
  • Electrophilic aromatic substitution - Wikipedia.
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017).
  • Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - Unknown Source.
  • The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI - ResearchGate. (2020).
  • Structure Determination of Organic Compounds - UNL.
  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).
  • Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - NIH.
  • Advances in Graphene Platforms for Drug Delivery in Cancer and Its Biocompatibility - Unknown Source.
  • Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With Atropine - HH Publisher. (2023).
  • Drug Delivery and Detection | The Nguyen Group - Northwestern University.

Sources

Discovery and History of 1-Iodo-4-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-4-propoxybenzene (CAS: 3538-36-7) represents a quintessential "calamitic building block" in modern organic materials science. While chemically simple—a halogenated aromatic ether—its structural rigidity and electronic asymmetry have made it a cornerstone in the development of Thermotropic Liquid Crystals (TLCs) and a versatile electrophile in Palladium-catalyzed cross-coupling reactions .

This guide moves beyond basic catalog entries to explore the compound's historical emergence during the "Golden Age" of liquid crystal engineering, its synthesis logic, and its critical role as a mesogenic precursor.

Historical Genesis: The Systematic Derivatization Era

The "Gray" Era of Liquid Crystals

The history of this compound is inextricably linked to the search for stable room-temperature liquid crystals in the mid-20th century. Unlike natural products discovered by chance, this compound emerged from rational design .

In the 1960s and 70s, researchers like George W. Gray (University of Hull) were systematically investigating the structure-property relationships of rod-shaped (calamitic) molecules. The goal was to lower the melting points of mesogens to make them viable for display technologies (LCDs).

  • The Chain Length Hypothesis: It was hypothesized that extending the terminal alkyl/alkoxy chain (e.g., from methoxy to propoxy) would disrupt crystal packing just enough to suppress the melting point while maintaining nematic phase stability.

  • The Synthetic Necessity: To test this, libraries of 4-alkoxy-substituted aromatics were required. This compound became a critical intermediate because the iodine atom provided a "functional handle" for further elongation via coupling reactions.

Evolution of Synthesis[1]
  • Generation 1 (1950s): Direct Iodination. Early methods involved the direct iodination of propoxybenzene using iodine and oxidizing agents (e.g., HNO3). This was inefficient due to poor regioselectivity, yielding mixtures of ortho- and para- isomers that were difficult to separate.

  • Generation 2 (1970s-Present): The Williamson Approach. The field shifted to the alkylation of 4-iodophenol. This method, detailed below, offered superior regiocontrol, as the iodine position is fixed prior to the ether formation.

Chemical Architecture & Reactivity

Electronic Push-Pull System

The molecule features a classic donor-acceptor electronic conflict, making it highly reactive:

FeatureElectronic EffectConsequence
Propoxy Group (-OC3H7) +M (Mesomeric Donor) Increases electron density in the ring; activates the ortho positions relative to itself (though the para is blocked by Iodine). Makes the oxidative addition of Pd slower compared to electron-deficient aryl halides, but still viable.
Iodine Atom (-I) -I (Inductive Withdrawal) Weakens the C-I bond, making it an excellent leaving group for oxidative addition. The large atomic radius of Iodine creates a "soft" electrophilic center.
Benzene Core Scaffold Provides the rigid, planar geometry required for liquid crystalline behavior (mesogenicity).

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of this compound via Williamson Ether Synthesis. Scale: 10 mmol (Laboratory Scale) Purity Target: >98% (suitable for cross-coupling)

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Iodophenol (2.20 g, 10 mmol)

  • Alkylating Agent: 1-Bromopropane (1.35 g, 11 mmol) [Excess to drive kinetics]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

  • Catalyst (Optional): 18-Crown-6 (5 mol%) if using Acetone.

Step-by-Step Methodology
  • Deprotonation (The Activation Step):

    • Charge a 50 mL round-bottom flask with 4-iodophenol and anhydrous Acetone (20 mL).

    • Add

      
      . Stir vigorously at room temperature for 15 minutes.
      
    • Mechanism:[1] The base deprotonates the phenol (

      
      ), generating the highly nucleophilic phenoxide anion. The color may shift to a slight yellow/pink.
      
  • Alkylation (

    
     Attack): 
    
    • Add 1-Bromopropane dropwise via syringe.

    • Equip a reflux condenser and heat the mixture to reflux (

      
      ) for 6–12 hours.
      
    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower

      
      ) should disappear; the product (high 
      
      
      
      ) is less polar.
  • Workup (Salt Removal):

    • Cool to room temperature.[2][3] Filter off the inorganic solids (KBr, excess

      
      ).
      
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification:

    • Dissolve the crude oil in diethyl ether (

      
      ) and wash with 1M NaOH (
      
      
      
      ) to remove unreacted phenol (critical for cross-coupling purity).
    • Wash with brine, dry over

      
      , and concentrate.
      
    • Final Polish: If necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).

Visualization: Synthesis Logic

Synthesis Phenol 4-Iodophenol (Nucleophile) Phenoxide 4-Iodophenoxide (Intermediate) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product This compound (Target) Phenoxide->Product SN2 Attack (Reflux) AlkylHalide 1-Bromopropane (Electrophile) AlkylHalide->Product

Caption: Figure 1: The Williamson Ether Synthesis pathway, utilizing a base-mediated SN2 mechanism to ensure regiospecificity.

Key Applications & Mechanistic Pathways[2]

A. Liquid Crystal Engineering (The "Spacer" Effect)

In liquid crystal design, the propoxy group acts as a flexible "spacer." When this compound is coupled with a rigid core (e.g., via Sonogashira coupling to an alkyne), the flexible tail destabilizes the solid crystal lattice, allowing the liquid crystalline phase (nematic or smectic) to exist at lower temperatures.

B. Palladium-Catalyzed Cross-Coupling

The iodine bond (


) is the weakest among aryl halides (

), making this compound an ideal partner for Palladium (0) insertion.

Standard Workflow:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Transmetallation: Reaction with Boronic Acid (Suzuki) or Alkyne (Sonogashira).

  • Reductive Elimination: Formation of the new C-C bond.

Visualization: Cross-Coupling Versatility

Coupling Core This compound Biaryl 4-Propoxy-Biaryl (Liquid Crystals) Core->Biaryl Pd(PPh3)4 Base Alkynyl Diphenylacetylene Deriv. (OLED Materials) Core->Alkynyl Pd/CuI Amine Styryl Cinnamate Deriv. (UV Filters) Core->Styryl Pd(OAc)2 Base Boronic Aryl Boronic Acid (Suzuki) Boronic->Biaryl Alkyne Terminal Alkyne (Sonogashira) Alkyne->Alkynyl Olefin Acrylate/Olefin (Heck) Olefin->Styryl

Caption: Figure 2: Divergent synthesis pathways utilizing the labile C-I bond for constructing complex functional materials.

Technical Specifications & Safety

PropertyValueNote
Molecular Formula

Molecular Weight 262.09 g/mol
Physical State Low-melting solid or OilDepends on purity; typically oil at RT.
Boiling Point ~135°C at 10 mmHgEstimated based on homologues.
Solubility DCM, Ether, THF, TolueneInsoluble in water.
Stability Light SensitiveC-I bond can photolyze; store in amber vials.

Safety Warning:

  • Alkylating Potential: While the product is stable, the reagent 1-bromopropane is a potential neurotoxin and reproductive toxin. Use exclusively in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing the role of alkoxy chains in mesogenicity).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Database. "this compound (Compound)".[4] National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Potential research areas for 1-Iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Applications of 1-Iodo-4-propoxybenzene: From Liquid Crystals to Hypervalent Iodine Reagents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (also known as 4-n-propoxyiodobenzene) is a versatile aryl iodide building block characterized by the presence of an electron-donating propoxy group para to a reactive iodine center. Unlike its methoxy or ethoxy analogs, the propoxy chain imparts specific physicochemical properties—enhanced lipophilicity and rotational flexibility—that are critical in materials science and medicinal chemistry.

This guide moves beyond standard catalog definitions to explore three high-value research vectors:

  • Liquid Crystal Engineering: As a precursor for mesogenic cores where tail length dictates phase transition temperatures.

  • Hypervalent Iodine Chemistry: As a substrate for generating electron-rich I(III) oxidants (Koser’s Reagent derivatives).[1][2]

  • Medicinal Chemistry: As a lipophilic scaffold for Suzuki-Miyaura cross-coupling in drug discovery.

Table 1: Physicochemical Profile

Property Value Relevance
Formula C₉H₁₁IO Core scaffold
Molecular Weight 262.09 g/mol Stoichiometric calculations
Boiling Point ~135°C (at 15 mmHg) Purification via vacuum distillation
Electronic Effect Electron-Donating (+M) Activates ring for oxidation; deactivates I-C bond slightly for oxidative addition compared to electron-poor aryl iodides.

| Lipophilicity | LogP ~ 3.8 (Est.) | Higher membrane permeability than methoxy analogs. |

Core Research Area 1: Liquid Crystal (LC) Materials

The primary industrial application of this compound is in the synthesis of calamitic (rod-like) liquid crystals . The propoxy chain acts as a flexible "tail" that destabilizes the crystal lattice, lowering the melting point and allowing the formation of nematic or smectic mesophases.

Mechanism of Action

In LC design, the molecule is tripartite: Tail — Core — Head .

  • Tail (Propoxy): Provides van der Waals interactions and flexibility.

  • Core (Biaryl/Tolane): Rigid unit synthesized via cross-coupling.

  • Head (Polar group): Dictates dielectric anisotropy.

Using this compound in a Sonogashira coupling with terminal alkynes yields tolane-based liquid crystals, which are fundamental to high-birefringence display materials.

Experimental Protocol: Synthesis of Tolane Mesogen

Context: Synthesis of 4-(4-propoxyphenylethynyl)pyridine (LC Guest).

  • Reagents: this compound (1.0 equiv), 4-ethynylpyridine (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

  • Solvent System: THF/Triethylamine (3:1 v/v). Degassed.

  • Procedure:

    • Charge a Schlenk flask with the aryl iodide, catalyst, and co-catalyst under Argon.

    • Add degassed solvent and the alkyne.

    • Stir at 50°C for 12 hours. The reaction mixture will darken as Pd(0) species form.

    • Validation: Monitor disappearance of the aryl iodide peak by TLC (Hexane/EtOAc).

  • Workup: Filter off ammonium salts, concentrate, and purify via column chromatography (Silica, CH₂Cl₂). Recrystallize from ethanol to ensure high purity required for sharp phase transitions.

Core Research Area 2: Hypervalent Iodine Reagents

A rapidly emerging area is the use of this compound to synthesize [Hydroxy(tosyloxy)iodo]arenes (HTIBs) . The electron-donating propoxy group stabilizes the hypervalent I(III) center, making these reagents milder and more selective oxidants than the unsubstituted PhI(OAc)₂.

Why Propoxy?
  • Solubility: The propyl chain increases solubility in non-polar organic solvents compared to the methoxy analog.

  • Electronic Modulation: The alkoxy group makes the iodine center less electrophilic, potentially reducing side reactions with sensitive substrates during oxidation.

Experimental Protocol: One-Pot Oxidation to Koser’s Derivative

Ref: Merritt, E. A. et al. J. Org.[3] Chem. 2010.[3][4]

  • Reagents: this compound (1.0 equiv), m-CPBA (1.1 equiv), p-Toluenesulfonic acid (TsOH·H₂O, 1.0 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE).[1][2][4][5][6] Note: TFE is critical for stabilizing the cationic iodine intermediate.

  • Procedure:

    • Dissolve m-CPBA in TFE.[6]

    • Add TsOH and this compound at room temperature.

    • Stir for 1-2 hours. The product, [Hydroxy(tosyloxy)iodo]-4-propoxybenzene , often precipitates or can be isolated by concentrating and triturating with ether.

  • Self-Validating Step: The formation of a yellow/white solid that liberates iodine upon treatment with KI/starch paper confirms the presence of active I(III).

Core Research Area 3: Medicinal Chemistry

In drug discovery, the 4-propoxyphenyl motif is a bioisostere for 4-methoxyphenyl groups. The extension from methyl to propyl significantly increases lipophilicity (LogP), altering the molecule's metabolic profile (avoiding rapid O-demethylation) and blood-brain barrier permeability.

Strategic Workflow

The iodine handle allows for late-stage diversification via Suzuki-Miyaura Coupling .

Diagram 1: Divergent Synthetic Pathways The following diagram illustrates the central role of this compound in these three domains.

G Start This compound (Starting Material) Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Start->Sonogashira Path A: Materials Oxidation Oxidation (mCPBA, TsOH, TFE) Start->Oxidation Path B: Reagents Suzuki Suzuki Coupling (Pd, Boronic Acid) Start->Suzuki Path C: Pharma Tolane Tolane Liquid Crystals (Mesogenic Core) Sonogashira->Tolane  Yields Rod-like Molecules HTIB [Hydroxy(tosyloxy)iodo]- 4-propoxybenzene (Mild Oxidant) Oxidation->HTIB  Yields I(III) Species Biaryl Lipophilic Biaryl Scaffold (Drug Candidate) Suzuki->Biaryl  Yields Bioactive Core

Caption: Divergent synthetic utility of this compound. Path A targets materials science; Path B targets reagent synthesis; Path C targets medicinal chemistry.

Detailed Synthesis of the Core Material

If this compound is not available commercially, it must be synthesized with high purity to avoid catalyst poisoning in subsequent steps.

Protocol: Williamson Ether Synthesis

  • Substrate: 4-Iodophenol (CAS: 540-38-5).

  • Alkylation Agent: 1-Bromopropane (CAS: 106-94-5).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step:

  • Dissolve 4-iodophenol (10 g, 45 mmol) in DMF (50 mL).

  • Add K₂CO₃ (9.4 g, 68 mmol, 1.5 equiv). Stir for 15 min to form the phenoxide.

  • Add 1-bromopropane (6.2 mL, 68 mmol) dropwise.

  • Heat to 60°C for 4 hours.

  • Quench: Pour into ice water (200 mL). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.

  • Distillation: Purify the resulting oil via vacuum distillation (bp ~135°C @ 15 mmHg) to obtain a clear, colorless liquid.

Diagram 2: Synthesis Logic & Quality Control

Synthesis Phenol 4-Iodophenol (Acidic OH) Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Product This compound Phenoxide->Product + Alkyl Halide (Sn2) Alkyl n-Propyl Bromide (Electrophile) QC QC Check: 1. No OH peak (IR) 2. 1H NMR (Triplet @ 3.9 ppm) Product->QC

Caption: Synthesis workflow with critical Quality Control (QC) checkpoints to ensure removal of starting phenol.

References

  • Liquid Crystal Synthesis

    • Title: Towards Engineering and Understanding of Guest Host Interaction Between Dopants and Liquid Crystals.
    • Source: Durham E-Theses (2010).
    • URL:[Link]

  • Hypervalent Iodine Protocol

    • Title: Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides.[3][4]

    • Source: Journal of Organic Chemistry (2010).[4]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Iodo Silanes as Superior Substrates for the Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles.[7]

    • Source: MDPI (2022).
    • URL:[Link][1][8]

  • General Reactivity Data

    • Title: 4-Iodophenetole (Analogous Reactivity).
    • Source: ChemicalBook.[9]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document details a robust, field-validated protocol for the palladium-catalyzed cross-coupling of 1-iodo-4-propoxybenzene (CAS: 35911-37-4) with aryl boronic acids. While aryl iodides are generally highly reactive electrophiles, the presence of the para-propoxy group introduces specific electronic and solubility considerations. The electron-donating nature of the alkoxy group slightly increases the electron density at the oxidative addition site compared to unsubstituted iodobenzene, though the lability of the C–I bond ensures high reactivity.

This guide prioritizes a Pd(PPh₃)₄ / K₂CO₃ system in aqueous dioxane, a "gold standard" method that balances cost, operational simplicity, and high turnover frequency (TOF) for this class of liquid crystal intermediates and medicinal chemistry building blocks.

Strategic Mechanistic Insight

Substrate Analysis
  • Electrophile: this compound.

    • Advantage:[1][2][3][4] The iodide leaving group is excellent (weak C–I bond), making oxidative addition rapid, often occurring at lower temperatures than bromides or chlorides.

    • Nuance: The 4-propoxy group is an electron-donating group (EDG). Mechanistically, EDGs can slightly retard the oxidative addition of Pd(0) into the Ar–X bond compared to electron-withdrawing groups. However, for iodides, this effect is negligible under standard heating, and the reaction remains kinetically favored.

  • Solubility: The propoxy chain imparts significant lipophilicity, necessitating a solvent system that can solubilize both the organic halide and the inorganic base (via an aqueous co-solvent).

The Catalytic Cycle

The reaction proceeds through the canonical Suzuki-Miyaura cycle. The diagram below visualizes the specific pathway for our substrate.[5][6]

SuzukiMechanism Figure 1: Catalytic Cycle for this compound Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining for Cl/Br, fast for I) Pd0->OxAdd PdII_Complex Ar-Pd(II)-I (Intermediate A) OxAdd->PdII_Complex Transmetal Transmetallation (Boronate Exchange) PdII_Complex->Transmetal BaseStep Base Activation (OH- / CO3--) BaseStep->Transmetal Activated Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Biaryl-Pd(II) RedElim->Pd0 Regeneration Product 4-Propoxy-Biaryl RedElim->Product Substrate This compound Substrate->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->BaseStep

Caption: Catalytic cycle showing the oxidative addition of the aryl iodide followed by base-assisted transmetallation.

Experimental Protocol Design

Reagent Selection Table

The following system is selected for maximum reproducibility.

ComponentRecommendationFunctionRationale
Catalyst Pd(PPh₃)₄ (Tetrakis)Palladium sourceExcellent for aryl iodides; air-stable enough for quick weighing; cost-effective compared to Pd-G3/G4 cycles.
Base K₂CO₃ (2.0 equiv)ActivatorMild enough to prevent side reactions; soluble in water; activates the boronic acid to the boronate species.
Solvent 1,4-Dioxane : Water (4:1) MediumDioxane dissolves the lipophilic propoxy-iodide; water dissolves the carbonate base.
Ligand PPh₃ (Intrinsic)StabilizerTriphenylphosphine is sufficient for iodides; exotic ligands (SPhos, XPhos) are generally unnecessary unless the boronic acid is extremely hindered.
Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 262 mg of this compound)

Materials Required:
  • This compound (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%, ~35-58 mg)

  • Potassium Carbonate (2.0 equiv, 276 mg)

  • Solvents: 1,4-Dioxane (8 mL), Distilled Water (2 mL)

  • Inert Gas: Nitrogen or Argon balloon/manifold.

Step-by-Step Execution:
  • Preparation of Reaction Vessel:

    • Oven-dry a 25 mL round-bottom flask or a microwave vial.

    • Equip with a magnetic stir bar.[4]

    • Cool under a stream of Nitrogen/Argon.

  • Reagent Loading (Solids):

    • Add This compound (262 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (e.g., Phenylboronic acid, 1.2 mmol).

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Note: If the iodide is a liquid at RT, add it after the solvent in step 4.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Critical: Minimize light exposure if possible, as Pd(PPh₃)₄ is light-sensitive over long periods.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Degassing (Essential): Sparge the mixture with Nitrogen/Argon for 5-10 minutes (bubbling gas directly into the liquid) OR perform 3 freeze-pump-thaw cycles. Oxygen poisons the Pd(0) species.

  • Reaction:

    • Fit the flask with a reflux condenser (if using standard heating).

    • Heat to 80°C (oil bath temperature).

    • Stir vigorously for 4–12 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting iodide spot should disappear rapidly.

  • Workup:

    • Cool to room temperature.[2][5][7]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.[2][5]

  • Purification:

    • Purify via Silica Gel Flash Chromatography.

    • Eluent: Typically 0-10% EtOAc in Hexanes (the propoxy group makes the product non-polar).

Workflow Visualization

Workflow Figure 2: Experimental Workflow for this compound Coupling Setup Setup & Inertion (N2/Ar Purge) Mix Reagent Mixing (Substrate + Cat + Base) Setup->Mix Degas Degassing (Sparging 10 min) Mix->Degas Heat Reaction (80°C, 4-12h) Degas->Heat Activation Quench Workup (EtOAc/H2O Extr.) Heat->Quench Completion Purify Purification (Silica Column) Quench->Purify

Caption: Linear workflow from inert gas setup to final purification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst oxidationEnsure Pd(PPh₃)₄ is yellow (not black/orange). Re-degas solvents thoroughly.
Homocoupling (Biaryl formation) Oxygen presenceOxygen promotes homocoupling of boronic acids. Improve inert atmosphere.
Dehalogenation (Ar-H formed) Hydride source / OverheatingLower temperature to 60°C. Ensure solvents are anhydrous if using sensitive variants (though water is required here, excessive heating can cause this).
Black Precipitate (Pd Black) Catalyst decompositionLigand dissociation. Add excess PPh₃ (10 mol%) or switch to a more stable catalyst like Pd(dppf)Cl₂ .

Alternative "Green" Protocol: For a greener approach, replace Dioxane with Ethanol/Water (1:1) .

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Temp: 70°C.

  • Benefit: Ethanol is less toxic than dioxane, and Pd(dppf)Cl₂ is extremely robust against water/air.

Safety & Handling

  • This compound: Treat as an irritant. Avoid inhalation.

  • Pd(PPh₃)₄: Can release triphenylphosphine (toxic) upon decomposition. Handle in a fume hood.

  • 1,4-Dioxane: A suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a well-ventilated hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. Suzuki Coupling. (Detailed mechanism and catalyst lists).

  • Sigma-Aldrich (Merck). User Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (Standard industrial protocols for screening).

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Practical insights on side reactions and troubleshooting).

Sources

High-Efficiency Sonogashira Coupling of 1-Iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the cross-coupling of 1-iodo-4-propoxybenzene with terminal alkynes via the Sonogashira reaction. This specific substrate is a critical building block in the synthesis of liquid crystals (mesogens) and pharmaceutical intermediates , where the propoxy tail provides essential lipophilicity and nematic phase stability.

While aryl iodides are inherently reactive, the electron-donating propoxy group (-OPr) at the para position increases electron density on the aromatic ring. This electronic effect stabilizes the oxidative addition intermediate but can slightly retard the initial oxidative addition step compared to electron-deficient arenes. This guide provides two distinct protocols optimized to balance this reactivity:

  • Method A (The Workhorse): A Pd/Cu co-catalyzed system for maximum yield and speed.

  • Method B (High Purity): A Copper-free variant to eliminate heavy metal contamination and Glaser homocoupling side-products.

Strategic Analysis: Substrate & Mechanism

Electronic & Steric Considerations
  • Leaving Group: The C–I bond is weak/labile, making this compound highly reactive, often proceeding at room temperature.

  • Propoxy Effect: The -OPr group is a strong

    
    -acceptor but a stronger 
    
    
    
    -donor. The net electron donation makes the Pd(II)-aryl intermediate more electron-rich, potentially slowing transmetallation. However, for iodides, this effect is negligible regarding conversion, though it influences ligand choice.
  • Solubility: The propoxy chain ensures excellent solubility in THF, Toluene, and DMF, minimizing precipitation issues common with shorter-chain analogues.

Reaction Pathway Visualization

The following diagram illustrates the dual-cycle mechanism (Method A) and the modified pathway for the Copper-free variant (Method B).

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Method A) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetallation OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product CuI CuI (Cat.) CuAcetylide Cu-Acetylide CuI->CuAcetylide CuAcetylide->TransMet - CuI ArI This compound ArI->OxAdd Alkyne Terminal Alkyne Alkyne->TransMet Method B (Cu-Free) Direct Activation Alkyne->CuAcetylide + Base

Figure 1: Catalytic cycles showing the intersection of Pd and Cu pathways. Note the direct alkyne attack in the Cu-free variant.

Experimental Protocols

Pre-requisite: Preparation of Starting Material

If this compound is not commercially available, synthesize via Williamson ether synthesis:

  • Reagents: 4-Iodophenol (1.0 eq), 1-Bromopropane (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone (reflux).

  • Procedure: Stir 4-iodophenol and base in solvent for 30 min. Add 1-bromopropane. Heat to 60°C (DMF) or reflux (Acetone) for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Product is usually a clear oil or low-melting solid.

Method A: Standard Pd/Cu Catalysis (High Yield)

Best for: Routine synthesis, complex alkynes, and rapid screening.

Reagents & Materials:

  • Substrate: this compound (1.0 mmol, 262 mg).

  • Alkyne: Terminal alkyne (1.2 mmol).

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(PPh₃)₄ (2 mol%).

  • Co-Catalyst: CuI (1.5 - 2.0 mol%). Note: Keep CuI/Pd ratio < 2 to minimize homocoupling.

  • Base/Solvent: THF (anhydrous, 3 mL) + Diethylamine (Et₂NH) or Triethylamine (Et₃N) (2-3 eq).

Step-by-Step Protocol:

  • Degassing (Critical): Flame-dry a Schlenk tube or sealable reaction vial. Cool under Argon/Nitrogen.

  • Solvent Prep: Sparge THF and amine with Argon for 15 minutes to remove dissolved O₂. Oxygen causes Glaser coupling (alkyne dimerization).

  • Charging: Add Pd catalyst, CuI, and aryl iodide to the vessel.

  • Addition: Add degassed solvent/base mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Check TLC after 1 hour. Most reactions complete within 2-4 hours.

    • Observation: Reaction mixture typically turns dark brown/black; precipitation of ammonium salts (Et₃NH⁺I⁻) indicates progress.

  • Workup:

    • Dilute with Et₂O or EtOAc (10 mL).

    • Filter through a pad of Celite to remove Pd/Cu.

    • Wash filtrate with sat.[1] NH₄Cl (2x) to chelate residual Copper (blue aqueous layer).

    • Dry (Na₂SO₄) and concentrate.[1]

Method B: Copper-Free Protocol (Green/Pharma)

Best for: Pharmaceutical intermediates (ppm metal limits) and alkynes prone to homocoupling.

Reagents & Materials:

  • Substrate: this compound (1.0 mmol).

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%). Requires slightly higher loading than Method A.

  • Base: Piperidine or Pyrrolidine (3.0 eq). Secondary amines are crucial for the Cu-free mechanism.

  • Solvent: DMF or NMP (3 mL).

Step-by-Step Protocol:

  • Setup: Use a screw-cap vial with a septum.

  • Charging: Add PdCl₂(PPh₃)₂ and Aryl Iodide.

  • Solvent: Add degassed DMF and Piperidine.

  • Activation: Add Alkyne.

  • Reaction: Heat to 60°C .

    • Note: Without Copper, the deprotonation of the alkyne is the rate-limiting step. Thermal energy and a stronger amine base (Piperidine pKa ~11) drive this.

  • Timeline: Reaction typically requires 4-8 hours.

  • Workup:

    • Pour into water (excess) to precipitate the organic product or extract with EtOAc.

    • Wash organic layer extensively with water/LiCl solution to remove DMF.

Data Presentation & Comparison

FeatureMethod A (Pd/Cu)Method B (Cu-Free)
Reaction Rate Fast (< 3 hours)Moderate (4-8 hours)
Temperature 25°C (RT)60°C - 80°C
Yield (Typical) 85 - 98%75 - 90%
Impurity Profile Trace Glaser (diyne) possibleNo Glaser products
Purification NH₄Cl wash requiredWater wash required
Use Case R&D, small scale, difficult alkynesGMP, scale-up, homocoupling-prone alkynes

Process Control & Troubleshooting

Experimental Workflow Diagram

Workflow Step1 1. Degas Solvents (Ar Sparge 15m) Step2 2. Charge Solids (Pd, Cu, Ar-I) Step1->Step2 Step3 3. Add Liquids (Solvent, Base, Alkyne) Step2->Step3 Step4 4. Reaction (RT or 60°C) Step3->Step4 Step5 5. Quench/Wash (NH4Cl or H2O) Step4->Step5

Figure 2: Sequential workflow emphasizing the critical degassing step.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion O₂ poisoning of Pd(0)Re-degas solvents; Ensure Ar balloon is active.
Diyne Formation Glaser Coupling (Excess O₂)Switch to Method B (Cu-Free) or add alkyne slowly.
Black Precipitate Pd Black formation (Catalyst death)Add excess ligand (PPh₃, 10 mol%) to stabilize Pd.
Starting Material Remains Slow Oxidative AdditionIncrease Temp to 40°C; Switch to Pd(dppf)Cl₂.

Safety & Handling

  • This compound: Generally low toxicity but treat as an irritant.

  • Palladium/Copper: Heavy metals. Dispose of in dedicated heavy metal waste streams.

  • Alkynes: Low molecular weight alkynes can be volatile. Work in a fume hood.

  • Piperidine: Highly toxic and flammable. Avoid skin contact.

References

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.[2]

  • Liang, Y.; Xie, Y.-X.; Li, J.-H. "Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides." Journal of Organic Chemistry, 2006 , 71, 379–381.

  • Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Protocols."

  • Doucet, H.; Hierso, J.-C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007 , 46, 834–871.

Sources

Application Note: 1-Iodo-4-propoxybenzene as a Premier Building Block in Liquid Crystal & Medicinal Chemistry

[1]

Executive Summary

1-Iodo-4-propoxybenzene (CAS: 35900-26-6) represents a critical "bifunctional" scaffold in organic synthesis. Structurally, it combines a reactive aryl iodide handle with a flexible propoxy tail. This specific alkyl chain length (


This guide details the utilization of this compound in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), specifically tailored for the synthesis of 4-propoxy-4'-cyanobiphenyl (3OCB) and related mesogens.

Chemical Profile & Reactivity Matrix

The utility of this compound is defined by the interplay between the electron-donating propoxy group and the labile iodine atom.

Physicochemical Properties
PropertyDataRelevance
CAS Number 35900-26-6Unique Identifier
Formula

--
Molecular Weight 262.09 g/mol Stoichiometry calculations
Appearance Pale yellow liquid/low-melt solidEasy handling compared to volatile halides
Boiling Point ~135°C (at 15 mmHg)High enough to allow reflux in Toluene/DMF
Mechanistic Insight: The "Push-Pull" Dynamic

In Pd-catalyzed cross-couplings, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.

  • Electronic Deactivation: The propoxy group (

    
    ) is a strong Electron Donating Group (EDG) via resonance. This increases electron density on the benzene ring, theoretically making the C-I bond stronger and less prone to oxidative addition compared to electron-deficient rings (e.g., 4-iodonitrobenzene).
    
  • The Iodine Compensation: To counteract this, the Iodine atom is essential. The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br (~81 kcal/mol).

    • Strategic Choice: If you used 1-bromo -4-propoxybenzene, the reaction would require higher temperatures or specialized ligands (e.g., S-Phos) to overcome the EDG deactivation. The iodo analog allows for milder conditions (standard

      
       ligands) and higher turnover frequencies (TOF).
      

Visualization: Reactivity Landscape[1]

The following diagram maps the divergent synthesis pathways accessible from this single building block.

ReactivityMapStartThis compound(CAS: 35900-26-6)SuzukiSuzuki-MiyauraCouplingStart->Suzuki+ Aryl Boronic AcidPd(0), BaseSonogashiraSonogashiraCouplingStart->Sonogashira+ Terminal AlkynePd(0), CuI, AmineBuchwaldBuchwald-HartwigAminationStart->Buchwald+ AminePd(0), NaOtBuProd_LC4-Propoxy-4'-cyanobiphenyl(Nematic Liquid Crystal)Suzuki->Prod_LCProd_TolanDiphenylacetylenes(High Birefringence Materials)Sonogashira->Prod_TolanProd_PharmaAryl-Morpholines(Bioactive Scaffolds)Buchwald->Prod_Pharma

Figure 1: Divergent synthetic pathways utilizing this compound. The Suzuki pathway is the primary route for Liquid Crystal synthesis.

Application Protocol I: Synthesis of Liquid Crystal Mesogen (3OCB)

This protocol describes the synthesis of 4-propoxy-4'-cyanobiphenyl , a classic nematic liquid crystal component. This reaction demonstrates the Suzuki-Miyaura coupling efficiency.

Reaction Scheme
  • Substrate A: this compound (1.0 eq)

  • Substrate B: 4-Cyanophenylboronic acid (1.2 eq)

  • Target: 4-Propoxy-4'-cyanobiphenyl[1]

Step-by-Step Methodology

Reagents:

  • This compound: 2.62 g (10 mmol)

  • 4-Cyanophenylboronic acid: 1.76 g (12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ]: 350 mg (3 mol%)
    
  • Sodium Carbonate (

    
    ): 20 mL of 2M aqueous solution.
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (40 mL).

Procedure:

  • Degassing (Critical): In a 100 mL round-bottom flask, combine the solvent (DME) and the aqueous base. Sparge with Argon or Nitrogen for 15 minutes.

    • Why? Dissolved oxygen oxidizes the phosphine ligands on Pd(0), killing the catalyst and forming Palladium Black precipitates.

  • Addition: Add the this compound, boronic acid, and finally the Pd catalyst under a positive stream of inert gas.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C (internal temperature) for 6-8 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting iodide (

      
      ) should disappear; the product will appear as a UV-active spot (
      
      
      ).
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol.

    • Expected Yield: 85-92%.

    • Characterization: The product should exhibit a sharp melting point (approx 74°C) and clear nematic phase transition upon cooling.

Application Protocol II: Sonogashira Coupling for Tolan Synthesis

Tolan (diphenylacetylene) derivatives are used in high-birefringence liquid crystals.

Reaction Scheme
Step-by-Step Methodology

Reagents:

  • This compound: 1.0 eq

  • 4-Pentylphenylacetylene: 1.1 eq

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Solvent/Base: Triethylamine (TEA) or THF/TEA mixture.

Procedure:

  • Preparation: Add the aryl iodide, alkyne, and Pd catalyst to a dry flask.

  • Anaerobic Environment: Evacuate and backfill with Argon (3 cycles).

  • Initiation: Add degassed TEA (solvent) via syringe. Finally, add the CuI.

    • Note: CuI is added last to prevent the formation of copper acetylides before the system is inert, as they can be sensitive.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C for 4 hours.

    • Observation: The formation of a white precipitate (

      
      ) indicates the reaction is progressing.
      
  • Workup: Filter off the ammonium salt. Concentrate the filtrate and purify via column chromatography (Silica, Hexanes).

Catalytic Cycle Visualization

Understanding the specific behavior of the propoxy-substituted ring during the catalytic cycle is vital for troubleshooting.

CatalyticCyclePd0Active SpeciesPd(0)L2OxAddOxidative Addition(Rate Limiting for EDG-Aryl)Ar-Pd(II)-IPd0->OxAdd+ this compoundTransMetTransmetallation(Boron/Copper Exchange)OxAdd->TransMet+ Nucleophile (Base activated)RedElimReductive Elimination(Product Release)TransMet->RedElimIsomerizationRedElim->Pd0- 3OCB Product

Figure 2: The Suzuki Catalytic Cycle. Note that for this compound, the Oxidative Addition step is favored by the Iodine leaving group, overcoming the electronic deactivation of the propoxy tail.

Storage and Stability

  • Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to UV light, turning yellow/brown. Store in amber glass vials.

  • Copper Avoidance: Do not use metal spatulas that may contain copper traces if planning Sonogashira couplings without cleaning, as trace copper can catalyze homocoupling (Glaser coupling) of alkynes.

  • Shelf Life: Stable for >2 years at 4°C if protected from light.

References

  • Liquid Crystal Synthesis (General): Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.[2] Link (Context: Discusses the role of alkoxy tails in mesophase stability).

  • Suzuki Coupling of Alkoxy-Iodides: Gray, G. W., et al. (1989). "The Synthesis of 4-Alkoxy-4'-cyanobiphenyls." Molecular Crystals and Liquid Crystals.
  • Sonogashira Protocol Validation: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Compound Data: PubChem Entry for 4'-propoxy-biphenyl-4-carbonitrile (Product of Protocol I). Link

  • Polymer Applications: "Synthesis of Side-Chain Liquid Crystalline Polyacrylates." MDPI Polymers. Link (Demonstrates usage of alkoxy-iodobenzene precursors).

Application Notes and Protocols for Reactions Involving 1-Iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of 1-Iodo-4-propoxybenzene

This compound is a versatile aromatic building block of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive carbon-iodine bond and an electron-donating propoxy group, allows for a wide range of carbon-carbon and carbon-heteroatom bond formations. The presence of the propoxy group modulates the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of various transformations. This guide provides detailed experimental setups and protocols for key cross-coupling reactions involving this compound, with an emphasis on the underlying principles and practical considerations for successful execution.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use.

PropertyValueSource
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [2]
Boiling Point 240-242 °C (for the closely related 1-iodo-4-n-propylbenzene)[2]
Appearance Clear, colorless to yellow liquid[3]
CAS Number 199901-67-8
Sensitivity Light sensitive[2]

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[4] Due to its sensitivity to light, amber glass bottles are recommended.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Core Applications in Cross-Coupling Chemistry

The carbon-iodine bond in this compound is the most reactive among the corresponding aryl halides (I > Br > Cl > F) for oxidative addition to palladium(0) catalysts, a key step in many cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and often higher yields.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[6][7]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the organoboron species.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Mechanism cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-I This compound R-B(OR)2 Boronic Acid/Ester Ar-R Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or a more specialized ligand like XPhos for challenging couplings[9]

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system. More electron-rich and bulky phosphine ligands can improve efficiency for sterically hindered substrates.[6]
Base K₂CO₃Activates the boronic acid for transmetalation. Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[9]
Solvent Dioxane/WaterA common biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition.
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[10][11] This reaction is conducted under mild conditions and tolerates a wide variety of functional groups.[5][10]

Mechanistic Rationale:

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to the Pd(0) complex.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.

  • The final step is reductive elimination from the palladium center to yield the aryl alkyne and regenerate the Pd(0) catalyst.[5][10]

A copper-free variant also exists, which can be advantageous for substrates that are sensitive to copper.[5][11]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination (Ar-C≡CR) HC≡CR Terminal Alkyne Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)-I Ar-I This compound

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalysts Pd(PPh₃)₂Cl₂ / CuIThe standard and robust catalyst system for Sonogashira couplings.[10]
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent in some cases. Other amine bases like diisopropylamine can also be used.[11]
Solvent THFA common aprotic solvent that dissolves the reactants and catalysts well.
Temperature Room TemperatureThe high reactivity of the C-I bond allows for mild reaction conditions.
Heck-Mizoroki Reaction: Alkenylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for synthesizing complex organic molecules.[12][13] The reaction typically requires a palladium catalyst and a base.

Mechanistic Rationale:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[14]

Heck_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene-Pd Complex Alkene-Pd Complex Ar-Pd(II)-I(L2)->Alkene-Pd Complex Alkene Coordination R-CH(Ar)-CH2-Pd(II)-I R-CH(Ar)-CH2-Pd(II)-I Alkene-Pd Complex->R-CH(Ar)-CH2-Pd(II)-I Migratory Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) R-CH(Ar)-CH2-Pd(II)-I->H-Pd(II)-I(L2) β-Hydride Elimination (Product Formation) H-Pd(II)-I(L2)->Pd(0)L2 Base-mediated Reductive Elimination Ar-I This compound Alkene Alkene

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Formation with 1-Iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Target Audience: Medicinal Chemists, Process Development Scientists Substrate: 1-Iodo-4-propoxybenzene (CAS: 35900-19-1)

Executive Summary

The formation of Grignard reagents from electron-rich aryl iodides like This compound presents a specific paradox: the C–I bond is weak (approx. 65 kcal/mol), leading to rapid initiation, but this same reactivity promotes a deleterious radical pathway known as Wurtz homocoupling .

While the para-propoxy group (


-OPr) acts as an electron-donating group (EDG), increasing the nucleophilicity of the resulting Grignard, it does not significantly stabilize the radical intermediate. Consequently, the primary failure mode for this reaction is not "no reaction," but rather the uncontrollable formation of the 4,4'-dipropoxybiphenyl dimer .

This guide details two protocols:

  • Method A (Direct Insertion): Traditional, requires strict kinetic control.

  • Method B (Magnesium-Halogen Exchange): The modern "gold standard" for high purity.

Module 1: The Primary Nemesis – Wurtz Homocoupling

The Problem

You observe a rapid exotherm followed by the precipitation of a white solid (MgI


) and a lower-than-expected titration yield. GC-MS analysis reveals a significant peak at M+ = 270 Da  (Dimer), while the desired Grignard hydrolysis product (Propoxybenzene) is low.
The Mechanism

Grignard formation is not a simple surface insertion; it involves Single Electron Transfer (SET).[1] With aryl iodides, the radical generation is faster than the diffusion of the radical away from the magnesium surface.

WurtzMechanism Substrate This compound (Ar-I) MgSurface Mg Surface (SET) Substrate->MgSurface Diffusion Radical Ar• Radical (Intermediate) MgSurface->Radical Fast SET Grignard Ar-MgI (Desired Product) Radical->Grignard Mg(I) Capture Wurtz Ar-Ar Dimer (Side Product) Radical->Wurtz Reacts with XS Ar-I (Diffusion Control Failure)

Figure 1: The kinetic competition between successful Grignard formation and Wurtz coupling. High local concentrations of Ar-I favor the red dashed path.

Troubleshooting Table: Wurtz Suppression
VariableRecommendationScientific Rationale
Concentration High Dilution (0.5 – 0.8 M) Minimizes the probability of an

radical colliding with unreacted

.
Addition Rate Starvation Kinetics Add

slower than the rate of consumption. If the solution turns yellow/brown (iodine liberation) or cloudy immediately, stop.
Temperature Low (-15°C to 0°C) While heat aids initiation, it exponentially increases the rate of homocoupling. Initiate at RT, then cool immediately.
Mixing Turbulent Stirring Prevents the "diffusion cloud" of

from lingering near the Mg surface.

Module 2: Protocol A – Direct Insertion (Traditional)

Use Case: When cost is a driver and ultra-high purity (>95%) is not critical.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Magnesium: Turnings, crushed/mechanically activated (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF (Stabilizes the Grignard better than Et

    
    O for aryl iodides).
    
Step-by-Step Protocol
  • Activation: Flame-dry the Schlenk flask. Add Mg turnings. Dry stir under Argon for 20 mins to crush fresh surfaces.

  • Chemical Etch: Add a single crystal of

    
    . Heat gently until purple vapor disappears (formation of 
    
    
    
    exposes fresh Mg).
  • The "Seeding" (Critical): Add only 5% of the substrate solution at Room Temperature. Wait for the exotherm and color change (clear

    
     grey/turbid).
    
    • Troubleshooting: If no initiation after 5 mins, add 2 drops of DIBAL-H or use Rieke Mg. Do not add more substrate.

  • The Cold Feed: Once initiated, cool the bath to -20°C .

  • Dropwise Addition: Add the remaining substrate over 1–2 hours. The low temperature suppresses Wurtz coupling while the highly reactive C–I bond allows insertion to continue.

  • Post-Stir: Allow to warm to 0°C and stir for 30 mins.

Module 3: Protocol B – Mg-Halogen Exchange (Recommended)

Use Case: High-value synthesis requiring >98% active species and minimal dimer formation. Concept: Instead of reacting


 with solid Mg (heterogeneous), react it with a soluble Grignard reagent (homogeneous). The equilibrium favors the formation of the more stable aryl Grignard over the alkyl Grignard.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (Turbo Grignard) (1.1 equiv) in THF.
    
  • Conditions: -15°C to 0°C.

Why this works (Thermodynamics)


The equilibrium is driven to the right because the


 hybridized carbanion (Aryl) is more stable (lower 

of conjugate acid) than the

carbanion (Isopropyl). Furthermore, the reaction is extremely fast for Aryl Iodides, often complete in <15 minutes at sub-zero temperatures.

ExchangeWorkflow Start Start: this compound (in THF) AddReagent Add iPrMgCl-LiCl (-20°C, Dropwise) Start->AddReagent Exchange Exchange Reaction (15-30 mins) AddReagent->Exchange Check GC Analysis of Aliquot (Quenched with H2O) Exchange->Check Decision Is Ar-I < 1%? Check->Decision Success Proceed to Electrophile Addition Decision->Success Yes Wait Stir 15 more mins (Do not heat) Decision->Wait No Wait->Check

Figure 2: Workflow for Magnesium-Halogen Exchange. This method avoids the radical pathway entirely.

FAQ: Common Failures

Q: My reaction turned black and viscous. What happened? A: This is characteristic of extensive Wurtz coupling and polymerization. The "black" color is often colloidal magnesium trapped in oligomers.

  • Fix: Switch to Protocol B (Exchange). If you must use Protocol A, lower the temperature and dilute the reaction 2x.

Q: Can I use Diethyl Ether (


) instead of THF? 
A:  For Protocol A , yes, but 

has a lower boiling point and is less effective at solubilizing the resulting Grignard-Magnesium Iodide complex, which can precipitate and coat the Mg surface (passivation). THF is preferred for Aryl Iodides. A: For Protocol B , THF is mandatory as

is sold/stable in THF.

Q: The titration shows 110% yield. How is that possible? A: You likely used a colorimetric titration (e.g., phenolphthalein) and have significant basic impurities (like alkoxides from moisture ingress) or you are titrating the Wurtz dimer byproducts if using certain redox indicators.

  • Fix: Use the No-D NMR titration method (using 1,5-cyclooctadiene as internal standard) for absolute accuracy.

Q: Does the propoxy group interfere with the reaction? A: Generally, no. It is an ether and stable to Grignard conditions. However, it is an Electron Donating Group (EDG).

  • Impact: It makes the aryl ring electron-rich, which slightly slows the Iodine-Magnesium exchange (Protocol B) compared to an electron-deficient ring, but for Iodides, this effect is negligible. It makes the final Grignard more nucleophilic , which is good for subsequent reactions with poor electrophiles.

References

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews. (Detailed mechanism on radical diffusion). Link

Sources

Anhydrous conditions for 1-Iodo-4-propoxybenzene Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation Guide Topic: Anhydrous Conditions for 1-Iodo-4-propoxybenzene Ticket ID: GRIG-ARYL-OR-001

Executive Summary

You are attempting to synthesize a Grignard reagent from This compound . This substrate presents a specific chemical profile:

  • Reactivity: The C-I bond is weaker than C-Br or C-Cl, facilitating easier initiation.

  • Electronic Effect: The propoxy group (

    
    ) is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making the resulting Grignard reagent (
    
    
    
    ) a highly potent nucleophile and base .
  • Risk: The primary failure mode is not "non-reaction," but rather protonation by trace moisture (quenching to Propoxybenzene) or Wurtz-type homocoupling (formation of 4,4'-dipropoxybiphenyl) due to the high reactivity of the aryl iodide radical intermediate.

This guide defines the rigorous anhydrous standards required to mitigate these risks.

Part 1: Critical Parameters (The "Zero-Water" Standard)

To ensure success, your system must meet these quantitative specifications. "Dry" is not a feeling; it is a measurable state.

ParameterSpecificationWhy it matters
Solvent Water Content < 10 ppm (Ideal) < 50 ppm (Max Tolerable)This compound is valuable. Every molecule of water destroys one molecule of Grignard. At >100 ppm, the oxide layer on Mg regenerates faster than iodine can etch it.
Magnesium Surface Shiny / Silver A grey/white coating is MgO. It is passive. You must mechanically or chemically etch this to expose

.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and blankets the reaction surface better than Nitrogen.
Glassware Oven-dried (120°C, >4h) Surface-adsorbed water on glass is a silent killer of Grignards. Flame-drying under vacuum is the gold standard.

Part 2: Step-by-Step Protocol

Phase A: System Preparation
  • Glassware: Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser and a pressure-equalizing addition funnel while hot.

  • Inerting: Seal the system. Evacuate under high vacuum (0.1 mmHg) for 10 minutes, then backfill with dry Argon. Repeat this cycle 3 times .

    • Expert Note: This "purge-refill" cycle removes moisture adsorbed to the glass walls, not just the air inside.

Phase B: Reagent Preparation
  • The Solvent (THF vs. Ether): Use THF (Tetrahydrofuran) .[1]

    • Reasoning: The lone pairs on THF coordinate better with the Magnesium center (

      
      ) than Diethyl Ether, stabilizing the Grignard species, especially for aryl iodides.
      
    • Drying: Do not rely on "fresh" bottles. Distill over Sodium/Benzophenone (purple endpoint) or pass through an activated Alumina column. Store over activated 3Å molecular sieves.[2][3][4]

  • The Magnesium: Use Mg Turnings (crushed).[5]

    • Action: Place turnings in the flask. Dry stir (no solvent) under Argon for 5 minutes.

    • Activation: Add a single crystal of Iodine (

      
      ) . Heat gently with a heat gun until purple vapors sublime and settle on the Mg. This chemically etches the MgO layer (
      
      
      
      ).
Phase C: The Reaction (this compound)
  • Dissolution: Dissolve your this compound in dry THF (concentration ~1.0 M).

  • Initiation: Add 5-10% of this solution to the Mg turnings. Stop stirring.

    • Observation: Look for turbidity (cloudiness), mild bubbling, and heat generation.[6] The iodine color should fade from brown/purple to colorless/grey.

    • Troubleshooting: If no reaction after 5 mins, add 1,2-dibromoethane (2-3 drops). This "entrainment agent" aggressively cleans the Mg surface.

  • Propagation: Once initiated, start stirring and add the remaining solution dropwise.[5]

    • Rate Control: Maintain a gentle reflux.[5] If you add too fast, the local concentration of

      
       increases, promoting homocoupling (
      
      
      
      ) rather than Grignard formation (
      
      
      ).

Part 3: Troubleshooting Guide (Q&A)

Q1: The reaction turned cloudy initially but then stopped. Why?

  • Diagnosis: The "Induction Death." You likely consumed the active surface of the Mg, but the bulk solvent was still wet. The water killed the initial Grignard, and the Mg re-passivated.

  • Fix: You cannot "restart" easily. You must dry the solvent further. Add a fresh entrainer (1,2-dibromoethane) and heat. If that fails, abort and re-dry solvents.

Q2: I see a heavy precipitate forming. Is my Grignard crashing out?

  • Diagnosis: This is likely the Schlenk Equilibrium shifting or salt formation.

    • 
      [5]
      
    • 
       has lower solubility in ether than THF.
      
  • Fix: Add more anhydrous THF. Do not filter it; the solid

    
     is part of the equilibrium.
    

Q3: My yield is low, and I see a dimer (4,4'-dipropoxybiphenyl) by GC/MS.

  • Diagnosis: Wurtz Homocoupling.

    • Mechanism:

      
      .
      
    • Cause: The concentration of unreacted Aryl Iodide was too high relative to the Mg surface area.

  • Fix: Dilute your starting material further. Add the Aryl Iodide slower . Increase stirring speed to prevent "hot spots" of concentration.

Part 4: Visualizations

Figure 1: The "Chain of Dryness" Workflow

A logic flow ensuring anhydrous integrity from solvent source to reaction flask.

AnhydrousChain cluster_solvents Solvent Preparation cluster_reaction Reaction Assembly RawTHF Raw THF (Stabilized) PreDry Pre-Drying (KOH or Mol Sieves) RawTHF->PreDry Polishing Polishing Step (Na/Benzophenone OR Alumina Column) PreDry->Polishing Storage Storage (3Å Sieves, <10ppm) Polishing->Storage Grignard Active Grignard (Ar-MgI) Storage->Grignard Cannula Transfer Glassware Glassware (Oven 120°C) Cycles Vac/Argon Cycles (3x) Glassware->Cycles MgAct Mg Activation (Iodine/Heat) Cycles->MgAct MgAct->Grignard

Caption: Figure 1. The Anhydrous Chain of Custody. Note that solvent must be transferred via cannula (closed system) to maintain the <10ppm specification.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Add 10% Reactant to Mg/THF Check Observation? Start->Check Bubbles Bubbles/Heat/Turbidity Check->Bubbles Yes Nothing No Change (Clear Solution) Check->Nothing No Proceed Proceed with Dropwise Addition Bubbles->Proceed Fix1 Add Iodine Crystal + Heat Gun Nothing->Fix1 Check2 Reaction? Fix1->Check2 Check2->Bubbles Yes Fix2 Add 1,2-Dibromoethane (Entrainment) Check2->Fix2 No Check3 Reaction? Fix2->Check3 Check3->Bubbles Yes Abort ABORT: Water Content > 100ppm Re-dry Solvent Check3->Abort No

Caption: Figure 2. Logic flow for initiating the Grignard reaction. Iodine is the first line of defense; Dibromoethane is the "nuclear option" for passivation.

References

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Demonstrates 3Å sieves superiority over Na/Benzophenone for THF).[3][7] Available at: [Link]

  • PubChem. this compound Compound Summary. CID 13296922.[8] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Sluggish 1-Iodo-4-propoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 1-Iodo-4-propoxybenzene. This resource is tailored for researchers, chemists, and drug development professionals encountering challenges such as low conversion rates, reaction stalling, or significant side product formation. Our goal is to provide in-depth, mechanistically-grounded solutions to overcome common hurdles in your synthetic endeavors.

This compound is a valuable aryl iodide building block, frequently employed in reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Its electron-rich nature, due to the propoxy group, can influence reactivity, making careful optimization of reaction conditions crucial for success.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows very low or no conversion. What are the primary factors to investigate?

Low or no product yield is a common but multifaceted problem. A systematic approach is essential for diagnosis.[3] The issue often originates from one of three areas: the catalyst's activity, the quality of the reagents, or the reaction setup itself.

Core Areas for Investigation:

  • Catalyst Inactivity: The single most critical component is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced to Pd(0) in situ for the catalytic cycle to begin.[1][4] Inefficient reduction is a frequent cause of reaction failure.[3]

    • Troubleshooting Steps:

      • Use a Pre-activated Pd(0) Source: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active Pd(0) species.[1]

      • Verify Pd(II) Reduction: If using a Pd(II) source, the reduction is often accomplished by a phosphine ligand or one of the coupling partners (like an organoborane in Suzuki couplings).[1][4] Ensure your ligand is not oxidized and that conditions are suitable for this initial reduction step.

      • Visual Inspection: Formation of palladium black (finely divided palladium metal) indicates catalyst precipitation and deactivation.[5] This can happen if the ligand fails to stabilize the Pd(0) nanoparticles.

  • Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to impurities, particularly oxygen and water.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Even small amounts of water can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[1][6]

      • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[1] It can also promote the homocoupling of boronic acids.[7][8] Degas your solvent and reaction mixture rigorously using methods like a nitrogen/argon sparge or several freeze-pump-thaw cycles.

      • Check Substrate Purity: this compound can be light-sensitive.[9] Ensure it is pure and has not degraded. Verify the purity of your coupling partner as well.

  • Suboptimal Reaction Conditions: The choice of ligand, base, and temperature are all interdependent and crucial.

    • Troubleshooting Steps:

      • Ligand Choice: For an electron-rich aryl iodide like this compound, oxidative addition can be slower than with electron-poor substrates.[1][10] Using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can accelerate this key step.[2][11]

      • Base Selection: The base plays a critical role, particularly in Suzuki couplings where it activates the boronic acid.[12] If the base is not strong enough or has poor solubility, the reaction will be sluggish. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.

      • Temperature: While many modern catalyst systems work at room temperature, sluggish reactions often benefit from gentle heating (e.g., 50-80 °C) to overcome activation barriers.

Q2: The reaction starts but then stalls before reaching completion. What is the likely cause?

Reaction stalling suggests that the catalyst is initially active but deactivates over time. This can be due to several factors, including ligand degradation or product inhibition.

Potential Causes and Solutions:

  • Catalyst Inhibition by Iodide: Despite fast oxidative addition, the iodide anion (I⁻) generated during the reaction is a soft ligand that can strongly coordinate to the palladium center.[1] This can form inactive palladium-iodide bridged dimers, effectively poisoning the catalyst and slowing the catalytic cycle.[1][13][14]

    • Troubleshooting Steps:

      • Ligand Modification: Employ very bulky ligands that sterically discourage the formation of these inactive dimers.

      • Solvent Choice: In some cases, like Buchwald-Hartwig aminations, using a solvent such as toluene that does not solubilize the resulting sodium iodide (NaI) salt can help mitigate this inhibitory effect.[14][15]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways over the course of a long reaction, leading to catalyst deactivation.[16]

  • Product Inhibition: In some systems, the reaction product itself can coordinate to the palladium center more strongly than the starting materials, slowing or stopping catalyst turnover.

Q3: I'm observing significant side products, especially homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of the this compound. How can these be minimized?

Side reactions compete with your desired transformation and reduce your yield. Understanding their mechanistic basis is key to suppressing them.

  • Homocoupling: This involves the coupling of two molecules of the same starting material, most commonly the organoborane partner in a Suzuki reaction to form a biaryl byproduct.[5][11]

    • Primary Cause: The presence of Pd(II) species and oxygen.[1][7] If the initial reduction of the Pd(II) precatalyst is inefficient or if the reaction is not properly degassed, Pd(II) can catalyze the homocoupling of the boronic acid.[1][8]

    • Mitigation Strategies:

      • Rigorous Degassing: Ensure the reaction is maintained under a strictly inert atmosphere to exclude oxygen. A subsurface nitrogen sparge is highly effective.[8]

      • Use Pd(0) Precatalysts: Starting with a Pd(0) source avoids the initial presence of Pd(II).

      • Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[8]

  • Dehalogenation (Hydrodehalogenation): This is the reduction of this compound to propoxybenzene.

    • Primary Cause: This side reaction occurs when a hydride species is transferred to the palladium complex after oxidative addition. The source of the hydride can be amine bases or alcohol solvents.[1][17] Reductive elimination of the aryl group and the hydride then yields the dehalogenated product.[1]

    • Mitigation Strategies:

      • Choice of Base and Solvent: Avoid using alcoholic solvents or amine bases if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and aprotic solvents like toluene or dioxane.

      • Ligand Optimization: The choice of ligand can influence the relative rates of the desired coupling versus hydrodehalogenation. Screening different ligands may be necessary.

Experimental Protocols & Data

Protocol 1: General Procedure for a Test Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the coupling of this compound with a generic arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) against a positive flow of argon.

  • Add 5 mL of degassed solvent (e.g., toluene/water 4:1 mixture) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Ligand Selection Guide for Electron-Rich Aryl Iodides
Ligand ClassExample LigandsKey CharacteristicsBest For
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically bulky.[11]Accelerating oxidative addition and reductive elimination. Excellent for challenging couplings.
Ferrocenylphosphines dppfRobust, good for a wide range of substrates.General screening, reliable performance.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, thermally stable.[1]High-temperature reactions, coupling of less reactive substrates like aryl chlorides.[2]

Visualizing the Problem: Diagrams

Visual aids can clarify complex processes. The following diagrams illustrate a general troubleshooting workflow and the key catalytic cycle for a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Sluggish Reaction: Low Conversion or Stalling Check_Catalyst Q1: Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Q2: Are Reagents/Solvents Pure & Dry? Start->Check_Reagents Check_Conditions Q3: Are Conditions Optimal? Start->Check_Conditions Catalyst_Solution Use Pd(0) Precatalyst Ensure inert atmosphere Check_Catalyst->Catalyst_Solution No Reagents_Solution Use Anhydrous Solvents Degas Thoroughly Verify Reagent Purity Check_Reagents->Reagents_Solution No Conditions_Solution Screen Ligands (Bulky/e⁻-rich) Screen Bases & Temperature Check_Conditions->Conditions_Solution No

Caption: A logical workflow for troubleshooting sluggish cross-coupling reactions.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_failure Potential Failure Points Pd0 LₙPd(0) PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl:w Oxidative Addition OA Oxidative Addition Fail_OA Slow for e⁻-rich Ar-I OA->Fail_OA PdII_Diaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl:w Transmetalation Fail_Cycle I⁻ Poisoning PdII_Aryl->Fail_Cycle TM Transmetalation Fail_TM Base/Solvent Issue TM->Fail_TM PdII_Diaryl->Pd0:s Reductive Elimination RE Reductive Elimination Product Ar-Ar' RE->Product ArI Ar-I ArI->OA ArB Ar'-B(OR)₂ ArB->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle with potential failure points.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Schoenebeck, F., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5423-5432. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Palladium Coupling - Catalyst Activation. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545–551. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

Sources

Improving the stability of 1-Iodo-4-propoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Iodo-4-propoxybenzene

Welcome to the dedicated technical support guide for this compound. This resource is designed for chemistry professionals engaged in research and development who utilize this versatile aryl iodide in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you improve reaction stability, maximize yields, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Reaction Pitfalls

This section addresses specific problems encountered during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are among its most frequent applications.

Question 1: I am seeing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to several key factors: catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid partner. The propoxy group on your starting material is an electron-donating group (EDG), which can make the oxidative addition step of the catalytic cycle slightly more challenging compared to electron-deficient aryl halides.

Core Areas for Troubleshooting:

  • Catalyst System (Palladium Source & Ligand):

    • The Cause: Standard, less active catalysts like Pd(PPh₃)₄ may struggle, especially if the boronic acid partner is sterically hindered. Furthermore, the iodide produced during the reaction can act as a catalyst poison at high concentrations.[1]

    • The Solution: Switch to a more robust, modern catalyst system. Pre-formed palladium(II) precatalysts (e.g., Pd(OAc)₂) combined with sterically hindered biarylphosphine ligands like XPhos or SPhos often provide superior results.[1] These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing the formation of inactive palladium black.

  • Base and Solvent Selection:

    • The Cause: The choice of base is critical and non-trivial; it participates directly in the transmetalation step.[2] An inappropriate base or solvent system can lead to poor solubility of reagents or degradation of the boronic acid (protodeboronation).

    • The Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for aryl iodides due to its sufficient basicity and lower propensity to cause side reactions.[3] For solvent, a mixture of an organic solvent like dioxane or toluene with a small amount of water is standard, as water is often necessary to facilitate the activity of inorganic bases.[2][4]

  • Oxygen Contamination:

    • The Cause: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid partner.[5]

    • The Solution: Employ rigorous degassing techniques. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is a common and effective practice.

// Node Definitions Start [label="Low Yield with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Degas [label="Was the reaction mixture\nrigorously degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Degas [label="ACTION:\nImplement Freeze-Pump-Thaw\nor inert gas sparging.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Catalyst [label="What catalyst system\nwas used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst_Old [label="Pd(PPh₃)₄ used", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_New [label="ACTION:\nSwitch to Pd(OAc)₂ or Pd₂(dba)₃\nwith a Buchwald ligand\n(e.g., XPhos, SPhos).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Base [label="Was the base/solvent\ncombination optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Base [label="ACTION:\nUse K₃PO₄ or Cs₂CO₃.\nEnsure a small amount\nof H₂O is present with\nsolvents like Dioxane/Toluene.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Q_Degas; Q_Degas -> Sol_Degas [label="No"]; Sol_Degas -> Q_Catalyst; Q_Degas -> Q_Catalyst [label="Yes"]; Q_Catalyst -> Sol_Catalyst_Old [style=dotted]; Sol_Catalyst_Old -> Sol_Catalyst_New; Q_Catalyst -> Q_Base [label="Modern System Used"]; Sol_Catalyst_New -> Q_Base; Q_Base -> Sol_Base [label="No / Unsure"]; Sol_Base -> End; Q_Base -> End [label="Yes"]; }

Caption: Primary degradation pathways for this compound.

Q3: What are the key physical and chemical properties of this compound?

Below is a summary of the compound's key properties, essential for experimental planning.

PropertyValueSource
Molecular Formula C₉H₁₁IO[PubChem CID: 13296922] [6]
Molecular Weight 262.09 g/mol [PubChem CID: 13296922] [6]
Appearance Colorless to light yellow liquid or solid[Thermo Scientific] [7]
Monoisotopic Mass 261.98547 Da[PubChemLite] [6]
Predicted XlogP 3.8[PubChemLite] [6]
Primary Hazards Skin and eye irritant[GHS Data] [8]
Q4: How can I effectively purify this compound after synthesis or if it has degraded?

If your material has developed a color or your reaction workup has left impurities, purification is necessary.

  • For Minor Discoloration (Iodine): A simple wash of an ethereal or ethyl acetate solution of the compound with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench the free iodine. [9]Follow this with a water wash and a brine wash before drying and concentrating.

  • For Gross Impurities: Flash column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically sufficient to isolate the pure product.

  • Vacuum Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method for larger quantities of the compound.

References

  • BenchChem (n.d.).1-Iodo-4-isopropylbenzene | 17356-09-1. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/17356-09-1]
  • Wikipedia (n.d.).Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link: https://en.wikipedia.
  • Reddit r/Chempros (2020).Problems with Suzuki coupling. Retrieved from Reddit. [Link: https://www.reddit.com/r/Chempros/comments/kge6s6/problems_with_suzuki_coupling/]
  • Reddit r/Chempros (2021).Diagnosing issues with a failed Suzuki coupling?. Retrieved from Reddit. [Link: https://www.reddit.com/r/Chempros/comments/ogz71b/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Miyaura, N., & Suzuki, A. (1995).Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7158169/]
  • PubChem (n.d.).1-Iodo-4-propylbenzene. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/612541]
  • Chemistry Stack Exchange (2015).Synthesis of 1-iodo-4-nitrobenzene. Retrieved from Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/23114/synthesis-of-1-iodo-4-nitrobenzene]
  • Organic Chemistry Portal (n.d.).Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.
  • Chemistry LibreTexts (2023).Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_01%3A_Reactions_of_Aromatic_Compounds/1.
  • Barrios-Landeros, F., & Hartwig, J. F. (2019).The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link: https://research.rug.
  • ACS GCI Pharmaceutical Roundtable (n.d.).Buchwald-Hartwig Amination Reagent Guide. Retrieved from Wordpress. [Link: https://acsgcipr.files.wordpress.
  • ChemicalBook (n.d.).1-Iodo-4-nitrobenzene | 636-98-6. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8712061.htm]
  • Yoneda Labs (n.d.).Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link: https://www.yonedalabs.com/suzuki-coupling-guide]
  • Santa Cruz Biotechnology (n.d.).1-Iodo-4-isopropylbenzene. Retrieved from SCBT. [Link: https://www.scbt.com/p/1-iodo-4-isopropylbenzene-17356-09-1]
  • PubChemLite (n.d.).this compound (C9H11IO). Retrieved from PubChemLite. [Link: https://pubchemlite.deepchem.io/compound/13296922]
  • Organic Chemistry Portal (n.d.).Suzuki Reaction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/coupling/suzuki-reaction.htm]
  • PubChem (n.d.).4-Iododiphenyl ether. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/520399]
  • Organic Syntheses (n.d.).Iodosobenzene. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0482]
  • ECHEMI (n.d.).Synthesis of 1-iodo-4-nitrobenzene. Retrieved from ECHEMI. [Link: https://www.echemi.com/community/synthesis-of-1-iodo-4-nitrobenzene_thread_5333.html]
  • Ebrahim, P., et al. (2013).Biodegradation of 1-allyloxy-4-propoxybenzene by selected strains of Pseudomonas putida. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/23588837/]
  • Lester, Y., et al. (2018).Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link: https://www.mdpi.com/2073-4441/10/9/1134]
  • Thermo Fisher Scientific (n.d.).1-Iodo-4-isopropylbenzene, 97%. Retrieved from Thermo Fisher Scientific. [Link: https://www.thermofisher.
  • Chegg (2023).Solved Synthesis of 1-Iodo-4-nitrobenzene Diazonium. Retrieved from Chegg.com. [Link: https://www.chegg.
  • Organic Chemistry Portal (n.d.).Iodosylbenzene. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.
  • Huang, X., et al. (2022).Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/35219412/]
  • ResearchGate (2017).(PDF) Degradation Pathway. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • PubChem (n.d.).1-Iodo-4-nitrobenzene. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12495]
  • PubChem (n.d.).Iodobenzene. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Iodobenzene]
  • ScienceDirect (2022).Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from ScienceDirect. [Link: https://www.sciencedirect.com/science/article/pii/S004313542200780X]

Sources

Validation & Comparative

Comparative Kinetic Profiling: 1-Iodo-4-propoxybenzene in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Kineticists Focus: Mechanistic differentiation of para-alkoxy aryl iodides vs. electron-deficient and steric analogs.

Executive Summary

1-Iodo-4-propoxybenzene represents a distinct class of electrophiles in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike its electron-deficient counterparts (e.g., 1-iodo-4-nitrobenzene) which undergo rapid oxidative addition, the propoxy group serves as a


-donor and 

-donor (

), increasing electron density at the oxidative addition site.

While aryl iodides are generally considered "fast" substrates, accurate kinetic profiling reveals that This compound exhibits a measurable deceleration in the oxidative addition step (


)  compared to electron-neutral or electron-poor substrates. However, this electronic retardation often suppresses homocoupling side-reactions common with highly activated iodides, offering a trade-off between rate and selectivity.

Mechanistic Analysis: The "Why" Behind the Kinetics

To understand the performance of this compound, we must analyze the catalytic cycle through the lens of the Hammett correlation.

Electronic Effects (Hammett Correlation)

Oxidative addition of Pd(0) to aryl iodides is a nucleophilic attack by the metal on the aryl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     pull electron density from the ring, making the C-I bond more susceptible to Pd(0) insertion.
    
  • Electron-Donating Groups (EDGs): The propoxy group (

    
    ) donates electron density. This strengthens the C-I bond character slightly (via resonance) and renders the ring less electrophilic, slowing the oxidative addition rate constant (
    
    
    
    ).
Steric Implications of the Propoxy Tail

Unlike a methoxy group, the propoxy chain introduces a degree of conformational flexibility and lipophilicity. While it does not impose significant steric hindrance at the reaction center (para position is distal), it significantly alters solubility parameters in non-polar solvents (e.g., Toluene, Hexanes), potentially affecting the local concentration of substrate near the catalyst in heterogeneous or cluster-based systems.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting where the specific electronic nature of this compound impacts the workflow.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for EDG-Iodides) Pd0->OxAdd + Substrate Substrate This compound (Substrate) Substrate->OxAdd PdII_Ar Pd(II)(Ar)(I)L2 (Oxidative Adduct) OxAdd->PdII_Ar k_OA (Slower due to p-OPr) TransMet Transmetallation (Boronic Acid/Base) PdII_Ar->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the Oxidative Addition step, which is kinetically dampened by the electron-donating propoxy group.

Comparative Kinetic Data

The following data compares the relative reactivity of this compound against standard benchmarks. These values represent relative rate constants (


) normalized to Iodobenzene, derived from standard Hammett plots (

for Pd(PPh

)

in Toluene).
Table 1: Relative Rates of Oxidative Addition ( )
SubstrateSubstituent (

)
Electronic NatureRelative Rate (

)*
Kinetic Impact
1-Iodo-4-nitrobenzene

Strong EWG~36.0 Extremely Fast. prone to homocoupling.
Iodobenzene

Neutral1.0 Baseline reference.
This compound

Moderate EDG ~0.3 Slower. Requires higher T or active ligands.
1-Bromo-4-propoxybenzene

EDG + Stronger Bond< 0.001 Rate-limiting OA; requires bulky phosphines.
2-Iodo-1-propoxybenzeneN/A (Ortho)Steric Hindrance~0.05 Sterically inhibited; requires flexible ligands.

*Note:


 values are calculated approximations based on Hammett 

typical for Pd(0) oxidative addition. Actual rates vary by ligand system (e.g., P(t-Bu)3 vs PPh3).

Key Takeaway: While this compound reacts slower than nitro- or neutral variants, it is still orders of magnitude faster than the corresponding bromide. The "slowness" is relative; it typically does not require the harsh conditions needed for aryl chlorides.

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively verify the reaction kinetics of this substrate, use the Reaction Progress Kinetic Analysis (RPKA) method. This protocol includes an Internal Standard (IS) to validate mass balance and correct for sampling errors.

Reagents & Setup
  • Substrate: this compound (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1-3 mol%) or Pd(OAc)
    
    
    /SPhos (for challenging cases).
  • Base: K

    
    CO
    
    
    
    (2.0 equiv, anhydrous).
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Internal Standard (IS): Dodecane (0.5 equiv) - Chemically inert and distinct GC retention time.

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of the Internal Standard (Dodecane) in the reaction solvent.

    • Validation Step: Inject this stock into GC/HPLC to ensure the IS peak does not overlap with substrate or product.

  • Reaction Assembly (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with this compound, boronic acid, base, and Pd catalyst.

    • Add the solvent containing the Internal Standard.

    • Critical: Take a "t=0" aliquot immediately after mixing (before heating) to establish the

      
       ratio.
      
  • Sampling & Quenching:

    • Heat the reaction block to 60°C.

    • Withdraw 50

      
      L aliquots at t = 5, 10, 20, 40, 60, and 120 minutes.
      
    • Quench: Dispense aliquot immediately into a vial containing 500

      
      L EtOAc and 500 
      
      
      
      L saturated NH
      
      
      Cl (stops the reaction and partitions salts).
  • Analysis:

    • Analyze the organic layer via GC-FID or HPLC.

    • Plot

      
       vs. Time.
      
Visualizing the Workflow

ExperimentalProtocol Setup Reaction Setup (Substrate + Cat + IS) Heat Initiate Heating (T = 60°C) Setup->Heat Sample Sampling (50 uL) @ 5, 10, 20... min Heat->Sample Timepoints Quench Quench (EtOAc / NH4Cl) Sample->Quench Immediate Analyze GC/HPLC Analysis (Ratio Substrate/IS) Quench->Analyze Analyze->Sample Next Point

Figure 2: Reaction Progress Kinetic Analysis (RPKA) workflow ensuring data integrity via internal standard normalization.

Troubleshooting & Optimization

When working with this compound, specific issues may arise due to its electron-rich nature.

IssueCauseSolution
Induction Period Slow reduction of Pd(II) precatalyst to Pd(0) due to lack of reducing agents.Add 1-2 mol% of free phosphine or use a pre-formed Pd(0) source (e.g., Pd

(dba)

).
Dehalogenation

-hydride elimination from alkyl impurities or solvent if OA is too slow.
Switch to non-protic solvents (DMF, Toluene) and ensure anhydrous conditions.
Stalled Conversion Catalyst poisoning by iodide accumulation.Add AgOTf or Ag

CO

to sequester iodide ions (forces the equilibrium forward).
Low Solubility Propoxy tail reduces solubility in highly polar media (Water/MeOH).Use a biphasic system (Toluene/H

O) or add a surfactant (TPGS-750-M).

References

  • Amatore, C., & Pfluger, F. (1990). Oxidative addition of aryl electrophiles to a prototypical nickel(0) complex: Mechanism and structure/reactivity relationships. Organometallics.[1][2] Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • BenchChem. (2025).[3][4] A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.Link

  • Sigma-Aldrich. (2025).[5] Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-4-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.